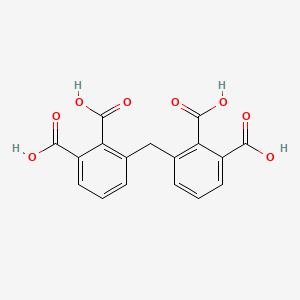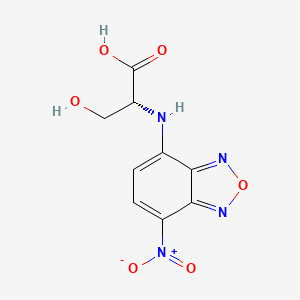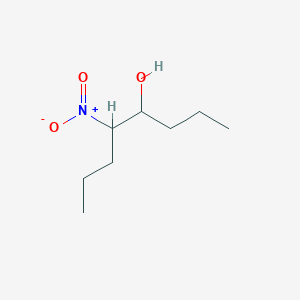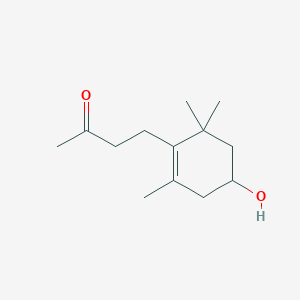![molecular formula C15H14BrN3O3 B14274102 (E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene CAS No. 166269-10-9](/img/structure/B14274102.png)
(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (N=N) flanked by two aromatic rings, one of which is substituted with a bromopropoxy group and the other with a nitro group. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene typically involves a multi-step process:
Bromination: The initial step involves the bromination of 1-bromo-3-chloropropane to obtain 3-bromopropyl bromide.
Etherification: The next step is the etherification of 4-hydroxyphenyl with 3-bromopropyl bromide to form 4-(3-bromopropoxy)phenyl.
Diazotization: The final step involves the diazotization of 4-nitroaniline followed by coupling with 4-(3-bromopropoxy)phenyl to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromopropoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Conversion to 4-amino-2-(4-nitrophenyl)diazene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene involves its interaction with specific molecular targets. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The nitro group can be reduced to form reactive nitrogen species, which can induce oxidative stress and damage cellular structures. The bromopropoxy group can participate in nucleophilic substitution reactions, leading to the modification of biomolecules.
Propriétés
Numéro CAS |
166269-10-9 |
|---|---|
Formule moléculaire |
C15H14BrN3O3 |
Poids moléculaire |
364.19 g/mol |
Nom IUPAC |
[4-(3-bromopropoxy)phenyl]-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C15H14BrN3O3/c16-10-1-11-22-15-8-4-13(5-9-15)18-17-12-2-6-14(7-3-12)19(20)21/h2-9H,1,10-11H2 |
Clé InChI |
QMSRLOYYASDYBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)OCCCBr)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfinyl]-](/img/structure/B14274031.png)


![3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14274057.png)


silane](/img/structure/B14274070.png)
![5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14274084.png)
![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile](/img/structure/B14274085.png)
